An In-depth Technical Guide to Boc-D-His(Tos)-OH in Peptide Synthesis
An In-depth Technical Guide to Boc-D-His(Tos)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Histidine Protection and D-Amino Acid Integration
In the landscape of therapeutic peptide development, the incorporation of histidine residues presents a formidable challenge. The inherent nucleophilicity and basicity of the imidazole side chain make it a primary locus for undesirable side reactions, most notably racemization, which can severely compromise the biological activity of the final peptide.[1][2][3] Concurrently, the strategic inclusion of D-amino acids has emerged as a powerful tool to enhance the pharmacokinetic profile of peptide drugs, primarily by conferring resistance to enzymatic degradation by endogenous proteases.[4][5][6]
This guide provides a comprehensive technical overview of Nα-Boc-D-histidine(τ-tosyl)-OH (Boc-D-His(Tos)-OH), a critical building block for navigating these challenges. We will dissect the causality behind its use, provide field-proven protocols for its application in Boc-based Solid-Phase Peptide Synthesis (SPPS), and offer a comparative perspective on its performance. This document is designed to equip the research scientist with the necessary expertise to employ this reagent effectively, ensuring the synthesis of high-purity, stereochemically defined peptides.
Core Physicochemical & Handling Properties of Boc-D-His(Tos)-OH
A thorough understanding of the reagent's properties is foundational to its successful application. Boc-D-His(Tos)-OH is a derivative of D-histidine where the alpha-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the imidazole nitrogen is protected by a p-toluenesulfonyl (Tosyl) group.[7]
| Property | Value | Source(s) |
| CAS Number | 69541-68-0 | [8] |
| Molecular Formula | C₁₈H₂₃N₃O₆S | [8] |
| Molecular Weight | 409.46 g/mol | [9][10] |
| Appearance | White to off-white solid/powder | [9] |
| Synonym | (R)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid | - |
| Solubility | Soluble in DMF and DCM | [11][12] |
| Storage Temperature | Room Temperature (Keep in dark place, inert atmosphere) | [9] |
The Tosyl Protecting Group: A Mechanistic Rationale
The selection of a side-chain protecting group for histidine is a critical determinant of synthetic success. The primary challenge is the prevention of racemization. The lone pair of electrons on the π-nitrogen of the unprotected imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[1][2][13] This leads to a planar enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the stereochemical integrity of the peptide.[3]
The tosyl group mitigates this through its strong electron-withdrawing nature. By being attached to the imidazole nitrogen, it significantly reduces the basicity and nucleophilicity of the ring, thereby suppressing its ability to catalyze α-proton abstraction.[7] This protection is essential for maintaining chiral purity during the carboxyl group activation required for peptide bond formation.
However, the tosyl group is not without its liabilities. It is notably susceptible to cleavage by 1-Hydroxybenzotriazole (HOBt), a common additive in carbodiimide-mediated coupling reactions.[14] This necessitates a carefully adapted coupling protocol, which will be detailed below.
Comparative Analysis of Histidine Protecting Groups in Boc-SPPS
The choice of protecting group involves a trade-off between racemization suppression, stability, and the complexity of deprotection protocols.
| Protecting Group | Key Advantages | Key Disadvantages | Racemization Risk |
| Tosyl (Tos) | Cost-effective; good suppression of side-chain acylation.[3][14] | Labile to HOBt; can be prone to racemization with extended activation.[14] | High |
| Dinitrophenyl (Dnp) | Robust; stable to TFA; excellent racemization suppression.[3] | Requires a separate, orthogonal thiolysis step for removal (e.g., thiophenol).[3] | Low |
| Benzyloxymethyl (Bom) | Highly effective at suppressing racemization (π-nitrogen protection).[3][14] | Higher cost; cleavage releases formaldehyde, requiring specific scavengers.[3] | Very Low |
| tert-Butoxycarbonyl (Boc) | Simple, single-step final deprotection with HF.[15] | Not orthogonal; labile to TFA used in each cycle, limiting use to short peptides.[14][15] | Moderate |
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure high-fidelity incorporation of Boc-D-His(Tos)-OH into a peptide sequence using manual Boc-SPPS.
Logical Workflow for Boc-SPPS Incorporation
Caption: General workflow for Boc-SPPS incorporating Boc-D-His(Tos)-OH.
Step-by-Step Methodology
This protocol assumes a starting scale of 0.2 mmol on a suitable resin (e.g., MBHA resin for a C-terminal amide).
1. Resin Preparation & Swelling
-
Place the resin (0.2 mmol substitution) into a reaction vessel.
-
Add dichloromethane (DCM, ~10 mL/g resin) and agitate gently for 30-60 minutes to swell the resin.
-
Drain the DCM via filtration.
2. Nα-Boc Deprotection (Standard Cycle)
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[16]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and N,N-Dimethylformamide (DMF) (3x).
3. Neutralization (Standard Cycle)
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF to the resin. Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DMF (5x) to remove excess base.[16] A ninhydrin (Kaiser) test should be performed to confirm the presence of a free primary amine (positive result: blue beads).
4. Coupling of Boc-D-His(Tos)-OH (Special Protocol) Rationale: Standard coupling protocols often employ HOBt as an additive with a carbodiimide like DIC to suppress racemization and improve efficiency. However, the tosyl group on histidine is labile to HOBt.[14] Therefore, HOBt must be omitted from the coupling reaction for this specific amino acid. The activation will be performed with DIC alone.
-
In a separate vial, dissolve Boc-D-His(Tos)-OH (3 equivalents, 0.6 mmol) in a minimal amount of DMF (~3-4 mL).
-
Add the dissolved amino acid solution to the neutralized peptide-resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents, 0.6 mmol) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction progress must be monitored carefully.
-
Perform a ninhydrin test after 2 hours. If the test is negative (yellow/clear beads), the coupling is complete. If it is still positive, allow the reaction to proceed longer or consider a double coupling (repeating the coupling step with fresh reagents).
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
5. Chain Elongation
-
Repeat steps 2, 3, and the appropriate coupling protocol (standard DIC/HOBt for other amino acids, the special protocol for Boc-D-His(Tos)-OH) until the desired peptide sequence is assembled.
6. Final Cleavage and Deprotection (HF Cleavage) Rationale: Anhydrous hydrogen fluoride (HF) is a strong acid capable of cleaving the peptide from the resin and removing most benzyl-based side-chain protecting groups, including the tosyl group from histidine.[17][18][19] The cleavage process generates reactive carbocations, necessitating the use of "scavengers" to trap these species and prevent side reactions with sensitive residues like Trp, Met, and Tyr.[17][18]
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin and a Teflon-coated stir bar into a specialized HF-resistant reaction vessel.
-
Add the appropriate scavenger cocktail. For a peptide containing His(Tos) but no other particularly sensitive residues, a standard scavenger is anisole. A common "high HF" cocktail is HF:anisole (9:1, v/v).[17][19]
-
Cool the reaction vessel in a dry ice/acetone bath (-78°C).
-
Carefully distill anhydrous HF (~10 mL per gram of resin) into the reaction vessel.
-
Allow the mixture to warm to 0°C and stir for 1-2 hours. The longer time is recommended to ensure complete removal of the Arg(Tos) group if present.[18][20]
-
After the reaction, the HF is removed by evaporation under a stream of nitrogen.
-
The crude peptide is precipitated by adding the remaining slurry to cold diethyl ether.
-
The peptide is collected by filtration or centrifugation, washed with cold ether to remove scavengers, and dried under vacuum.
Quality Control: Analytical Verification
Post-synthesis, the purity and identity of the peptide must be confirmed.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide. A typical analytical method involves a C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA.[13]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide, verifying the correct sequence assembly.
Conclusion: Strategic Application for Enhanced Therapeutics
Boc-D-His(Tos)-OH is a specialized but indispensable reagent for the synthesis of advanced therapeutic peptides. Its D-configuration provides a crucial defense against proteolysis, while the tosyl group offers essential, albeit delicate, protection against racemization.[3][4] The primary causality for its use is the strategic balance it offers: enabling the incorporation of a stabilized D-histidine residue while managing the inherent reactivity of the imidazole side chain. Success hinges on a deep understanding of its specific chemical liabilities, particularly the avoidance of HOBt during coupling, and the rigorous application of appropriate cleavage conditions. By adhering to the validated protocols outlined in this guide, researchers can confidently leverage Boc-D-His(Tos)-OH to construct novel peptide candidates with enhanced stability and therapeutic potential.
Caption: Logical relationships of Boc-D-His(Tos)-OH's structure, application, and challenges.
References
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Jones, J. H., Ramage, W. I., & Witty, M. J. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]
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Luo, J., & Fu, Y. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 50(5), 509-519. [Link]
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AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec Technical Library. [Link]
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LifeTein. (n.d.). D-amino acid peptides. LifeTein Peptide Synthesis. [Link]
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University of the Pacific Scholarly Commons. (2022). Solid-Phase Peptide Synthesis of d-Amino Acids. Pacific Undergraduate Research and Creativity Conference. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library. [Link]
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Otvos, L., Jr, Urge, L., Hollosi, M., Wroblewski, K., Graczyk, G., Fasman, G. D., & Thurin, J. (2000). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Journal of Peptide Research, 55(5), 396-405. [Link]
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Vlieghe, P., & Khrestchatisky, M. (2013). The unexpected advantages of using D-amino acids for peptide self-assembly into nanostructured hydrogels for medicine. Future Medicinal Chemistry, 5(10), 1147-1159. [Link]
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Tian, J., Li, Y., Ma, B., & Shang, S. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. Molecules, 27(10), 3237. [Link]
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Khadse, S. C. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 41-54. [Link]
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Pennington, M. W., & Dunn, B. M. (Eds.). (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 41-54. [Link]
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AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTec Technical Library. [Link]
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Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. Vapourtec Application Notes. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Boc-D-His(Tos)-OH·DCHA: A Key Amino Acid Derivative for Research. Product Information. [Link]
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AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec Technical Library. [Link]
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Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. [Link]
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AAPPTec. (n.d.). Boc-D-His(Tos)-OH [69541-68-0]. Product Page. [Link]
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Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Technical Library. [Link]
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Slideshare. (n.d.). Hf cleavage and deprotection from resins. Presentation. [Link]
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